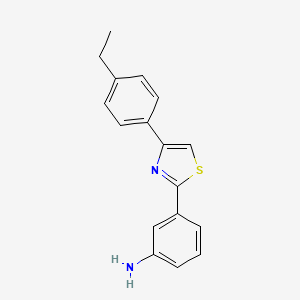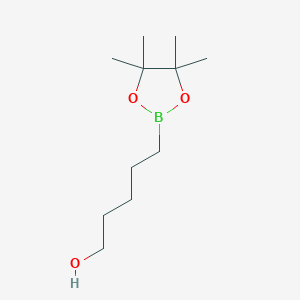
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its structure includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, which is further attached to a pentanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halides like iodine or bromine are used under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters, which are valuable intermediates in organic synthesis.
科学的研究の応用
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of boron-containing drugs.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boron atom in the dioxaborolane ring acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling reactions such as cross-coupling and substitution. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the stabilization of transition states during chemical reactions .
類似化合物との比較
Similar Compounds
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): Similar in structure but lacks the pentanol chain.
2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pentanol chain.
2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a methoxy group and a pyridine ring.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is unique due to its combination of a boronic ester functional group with a pentanol chain, which enhances its solubility and reactivity in various organic solvents. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high solubility and reactivity .
特性
| 1581771-56-3 | |
分子式 |
C11H23BO3 |
分子量 |
214.11 g/mol |
IUPAC名 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol |
InChI |
InChI=1S/C11H23BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h13H,5-9H2,1-4H3 |
InChIキー |
XRUXSSJFIJIMLP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



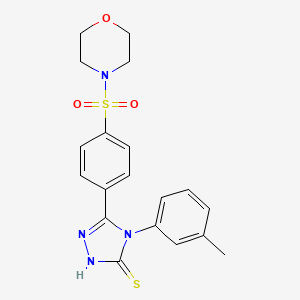
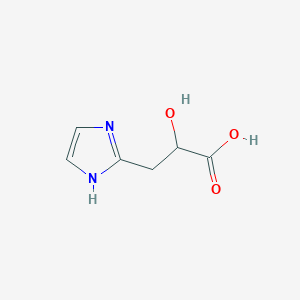
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)
![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
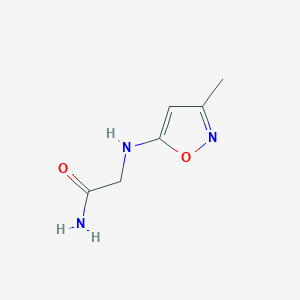

![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
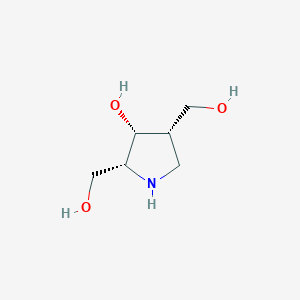

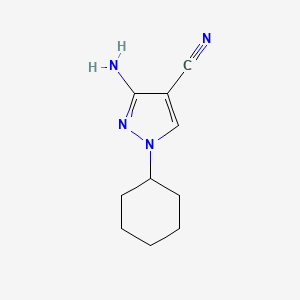
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)

